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Compound of Interest

Compound Name: N,N-Diethylmethylamine

Cat. No.: B1195487 Get Quote

For researchers, scientists, and drug development professionals, the choice of solvent is a

critical parameter that can significantly influence reaction kinetics, product yield, and selectivity.

This guide provides a comprehensive comparison of the performance of N,N-
Diethylmethylamine (DEMA) in various solvent systems, offering insights into its behavior as

a base and nucleophile in organic synthesis. While direct quantitative kinetic data for DEMA

across a wide range of solvents is limited in publicly available literature, this guide synthesizes

established principles of physical organic chemistry and draws comparisons with related

tertiary amines to provide a robust framework for solvent selection.

N,N-Diethylmethylamine (DEMA) is a tertiary amine with the molecular formula C₅H₁₃N.[1] It

is a colorless to pale yellow liquid at room temperature and finds application in various

industrial and scientific processes.[1] Its utility in organic synthesis is primarily as a non-

nucleophilic base or as a nucleophilic catalyst, where its performance is intrinsically linked to

the surrounding solvent medium.

Physicochemical Properties of N,N-
Diethylmethylamine
A summary of the key physicochemical properties of DEMA is presented in Table 1. These

properties are crucial in determining its solubility and behavior in different reaction media.
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Property Value

Molecular Formula C₅H₁₃N

Molar Mass 87.16 g/mol [1]

Boiling Point 63-65 °C

Density 0.72 g/mL at 25 °C

pKa of Conjugate Acid 10.35 (in H₂O)[1]

Solubility in Water 310.5 g/L[1]

Performance in Different Solvent Systems
The efficacy of DEMA as a base or nucleophile is highly dependent on the solvent's ability to

solvate the amine itself, the reactants, and the transition state of the reaction. Solvents are

broadly classified into polar protic, polar aprotic, and nonpolar categories, each influencing

reaction outcomes differently.

Polar Protic Solvents
Polar protic solvents, such as water, methanol, and ethanol, possess a hydrogen atom bonded

to an electronegative atom and can form strong hydrogen bonds. When DEMA is used as a

nucleophile in these solvents, its lone pair of electrons is heavily solvated through hydrogen

bonding. This "solvent cage" effect sterically hinders the amine from attacking an electrophile,

thereby reducing its nucleophilicity and slowing down the reaction rate.[2]

Polar Aprotic Solvents
Polar aprotic solvents, including acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide

(DMSO), have dipoles but lack acidic protons. These solvents are less effective at solvating the

lone pair of electrons on the nitrogen atom of DEMA. Consequently, DEMA exhibits enhanced

nucleophilicity in polar aprotic solvents compared to polar protic solvents, leading to

significantly faster reaction rates for nucleophilic substitution reactions.[3]

Nonpolar Solvents
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In nonpolar solvents like hexane and toluene, the solubility of ionic reactants and intermediates

is often limited, which can impede reaction rates. However, for reactions where both reactants

are nonpolar, these solvents can be suitable. The basicity of DEMA is less affected by nonpolar

solvents compared to its nucleophilicity.

Comparative Performance Overview
Table 2 provides a qualitative comparison of the expected performance of DEMA in

representative solvent systems for a typical S_N2 reaction, where it acts as a nucleophile. For

comparative context, the performance of a structurally similar tertiary amine, triethylamine

(TEA), is also included where information is available.
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Solvent
System

Solvent Type

Expected
Reaction Rate
with DEMA
(Nucleophile)

Comparison
with
Triethylamine
(TEA)

Rationale

Water (H₂O) Polar Protic Low Similar

Strong hydrogen

bonding solvates

the amine,

reducing

nucleophilicity.[2]

Methanol

(MeOH)
Polar Protic Low to Medium Similar

Hydrogen

bonding is

present, though

generally weaker

than in water.

Acetonitrile

(MeCN)
Polar Aprotic High Similar

Minimal solvation

of the amine's

lone pair

enhances

nucleophilicity.[3]

Dimethylformami

de (DMF)
Polar Aprotic High Similar

Effectively

solvates cations

while leaving the

amine

nucleophile

relatively free.

Hexane Nonpolar Very Low Similar

Poor solubility of

most polar

reactants and

transition states.

Toluene Nonpolar Low Similar

Can facilitate

reactions with

nonpolar

substrates.
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Experimental Protocols
The following is a generalized experimental protocol for a representative S_N2 reaction where

DEMA can be utilized as a base. Researchers should adapt this protocol based on the specific

requirements of their substrates and desired products.

Reaction: N-alkylation of a primary amine with an alkyl halide using DEMA as a base.

Materials:

Primary amine (e.g., benzylamine)

Alkyl halide (e.g., ethyl bromide)

N,N-Diethylmethylamine (DEMA)

Solvent (e.g., Acetonitrile)

Anhydrous sodium sulfate

Dichloromethane

Saturated sodium bicarbonate solution

Brine

Procedure:

To a stirred solution of the primary amine (1.0 eq) in the chosen solvent, add N,N-
Diethylmethylamine (1.2 eq).

Add the alkyl halide (1.1 eq) dropwise to the solution at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows and Solvent Effects
The following diagrams, generated using the DOT language, illustrate a typical experimental

workflow and the conceptual relationship between solvent polarity and reaction rate for an

S_N2 reaction involving an amine nucleophile.

Reactants + DEMA
in Solvent

Reaction Mixture
(Stirring, Temp Control)

1. Mixing Aqueous Workup
(Quenching, Extraction)

2. Reaction Completion Purification
(Chromatography)

3. Crude Product Isolated Product4. Pure Product

Solvent Type

Relative S_N2 Reaction Rate

Polar Protic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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